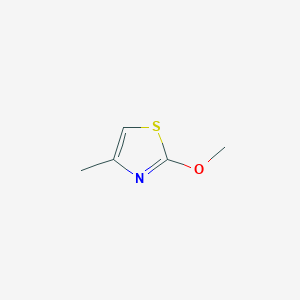

2-methoxy-4-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFPFHLJPNGEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendancy of the 2-Methoxythiazole Scaffold: A Technical Primer for Medicinal Chemists

Introduction: Beyond a Simple Heterocycle, a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its presence in a myriad of natural products, such as vitamin B1 (thiamine), and clinically approved drugs underscores its profound biological significance.[2] The thiazole nucleus is not merely a passive scaffold but an active participant in molecular interactions, capable of engaging in hydrogen bonding, metal chelation, and π-π stacking. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3]

This guide focuses on a specific, yet increasingly important, substitution pattern: the 2-methoxythiazole moiety. While the 2-aminothiazole has been extensively explored, the 2-methoxy substitution offers a unique combination of electronic and steric properties that can be strategically exploited in drug design. The methoxy group, a potent hydrogen bond acceptor and a metabolically stable alternative to a hydroxyl group, can significantly influence a molecule's solubility, membrane permeability, and target engagement. This document will provide an in-depth exploration of the synthesis, biological activities, and medicinal chemistry rationale for the incorporation of the 2-methoxythiazole core in modern drug discovery.

Crafting the Core: Synthesis of the 2-Methoxythiazole Scaffold

The construction of the 2-methoxythiazole ring can be approached through several synthetic strategies. A particularly efficient method involves the use of Lawesson's reagent under microwave irradiation, which allows for a rapid and high-yield synthesis from readily available starting materials.[4]

Representative Synthetic Workflow: Microwave-Assisted Synthesis of 2-Alkoxythiazoles

This protocol is adapted from a general method for the synthesis of 2-alkoxy-substituted S-heterocycles.[4]

Caption: A generalized workflow for the microwave-assisted synthesis of 2-methoxythiazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2-Methoxy-4-arylthiazole

Objective: To synthesize a 2-methoxy-4-arylthiazole derivative via a microwave-assisted cyclization.

Materials:

-

2-bromo-1-arylethan-1-one (1.0 mmol)

-

O-methyl thiocarbamate (1.2 mmol)

-

Lawesson's reagent (0.6 mmol)

-

Microwave synthesis vials

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a 10 mL microwave synthesis vial, combine the 2-bromo-1-arylethan-1-one (1.0 mmol), O-methyl thiocarbamate (1.2 mmol), and Lawesson's reagent (0.6 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methoxy-4-arylthiazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The purity of the final compound should be assessed by HPLC. The structural identity is confirmed by spectroscopic methods, ensuring the absence of starting materials and by-products.

The 2-Methoxythiazole as a Bioactive Pharmacophore

The strategic placement of a methoxy group at the 2-position of the thiazole ring imparts distinct physicochemical properties that can be leveraged to achieve potent and selective biological activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiazole derivatives are well-documented as potent anticancer agents, with some compounds exhibiting low micromolar to nanomolar inhibitory concentrations against various cancer cell lines.[5][6] The introduction of a methoxy group can enhance this activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, compounds bearing a 3,4,5-trimethoxyphenyl moiety showed significant tubulin polymerization inhibitory activity.[7] While this example has the methoxy groups on an appended ring, it highlights the favorable contribution of this functionality to anticancer potency. The 2-methoxy group on the thiazole itself is hypothesized to act as a key hydrogen bond acceptor in the binding pockets of various oncogenic proteins, such as kinases.

Quantitative Anticancer Activity of Thiazole Derivatives

| Compound ID | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |

| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |

| Compound 4c | VEGFR-2 | 0.15 | [5] |

| Compound 3f | Leukemia, various solid tumors | 0.37 - 0.67 | [6] |

| Compound 7c | Tubulin Polymerization | 2.00 ± 0.12 | [7] |

| Compound 9a | Tubulin Polymerization | 2.38 ± 0.14 | [7] |

Note: The table presents data for various thiazole derivatives to illustrate the anticancer potential of this scaffold. Data for compounds with a 2-methoxy substitution on the thiazole ring is limited in the public domain.

Caption: Simplified representation of a kinase signaling pathway targeted by anticancer agents.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[8] The 2-methoxy group can contribute to the binding of these compounds to the active site of inflammatory enzymes. A dual inhibitor of COX and lipoxygenase (LOX) pathways, a 2-acetylthiophene-2-thiazolylhydrazone derivative, has demonstrated significant anti-inflammatory activity.[8]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potential of a 2-methoxythiazole derivative on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (2-methoxythiazole derivative)

-

Reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of prostaglandin E2 produced.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Self-Validation: The assay should include positive controls (reference inhibitors) and negative controls (no inhibitor) to ensure the validity of the results. The IC50 values should be reproducible across multiple experiments.

Caption: Simplified diagram of the arachidonic acid cascade and the site of action for COX inhibitors.

The Strategic Advantage of the 2-Methoxy Group in Drug Design

The choice of a substituent is a critical decision in medicinal chemistry. The 2-methoxy group on a thiazole ring offers several potential advantages:

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This electronic nature can modulate the pKa of the thiazole ring and influence its ability to interact with biological targets. The electron density at different positions of the thiazole ring is a key determinant of its reactivity.[9]

-

Steric and Conformational Influence: The methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

-

Metabolic Stability: The methoxy group is generally more resistant to metabolic degradation compared to a hydroxyl group, which can be readily glucuronidated or sulfated. This can lead to an improved pharmacokinetic profile, including a longer half-life.[10]

-

Lipophilicity and Permeability: The addition of a methoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, this needs to be carefully balanced to maintain adequate aqueous solubility.

Conclusion and Future Horizons

The 2-methoxythiazole scaffold represents a promising, yet underexplored, area of medicinal chemistry. While the broader class of thiazole derivatives has demonstrated significant therapeutic potential, a more focused investigation into the specific contributions of the 2-methoxy substitution is warranted. Future research should aim to:

-

Develop and optimize synthetic routes to a diverse library of 2-methoxythiazole derivatives.

-

Conduct systematic structure-activity relationship (SAR) studies to elucidate the precise role of the 2-methoxy group in target engagement and biological activity.

-

Perform in-depth mechanistic studies to identify the specific molecular targets of novel 2-methoxythiazole compounds.

-

Evaluate the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

By leveraging the unique properties of the 2-methoxy group, medicinal chemists can unlock the full potential of the thiazole scaffold to develop the next generation of innovative therapeutics.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (n.d.). Universitat Rovira i Virgili. Retrieved from [Link]

-

Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

-

Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2011). ResearchGate. Retrieved from [Link]

-

(PDF) 2D- Quantitative Structure Activity Relationship (QSAR) Modeling, docking studies, synthesis and in-vitro evaluation on 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]

-

Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. Retrieved from [Link]

-

Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone). (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. (n.d.). PMC. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Retrieved from [Link]

- Synthetic method of 2-methoxy phenothiazine. (n.d.). Google Patents.

-

Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Sys Rev Pharm. Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Overview of the Chemistry of 2-Thiazolines. (n.d.). ACS Publications. Retrieved from [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Scilit. Retrieved from [Link]

-

Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Springer. Retrieved from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2024). ResearchGate. Retrieved from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology. Retrieved from [Link]

-

2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). PMC. Retrieved from [Link]

-

Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (n.d.). PubMed. Retrieved from [Link]

-

A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. Retrieved from [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]

-

Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. (n.d.). Frontiers in Veterinary Science. Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of clomethiazole after oral and rectal administration in healthy subjects. (n.d.). PubMed. Retrieved from [Link]

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. (2023). MDPI. Retrieved from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of a dual inhibitor of cyclooxygenase and lipoxygenase pathways, CBS-1108 (2-acetylthiophene-2-thiazolylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for 2-Methoxy-4-Methylthiazole in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-4-methylthiazole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, reactivity, and synthesis, with a primary focus on its application as a versatile pharmaceutical intermediate. Detailed, field-proven protocols for its synthesis and subsequent use in the construction of larger, biologically active molecules are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this thiazole derivative in their synthetic endeavors.

Compound Profile: 2-Methoxy-4-Methylthiazole

2-Methoxy-4-methylthiazole (CAS No. 32497-17-9) is a substituted thiazole ring, a structural motif present in numerous pharmaceuticals.[1] Its utility stems from the specific electronic properties conferred by the methoxy and methyl substituents, which modulate the reactivity of the heterocyclic core.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 32497-17-9 | [2] |

| Molecular Formula | C₅H₇NOS | [2] |

| Molecular Weight | 129.18 g/mol | [2] |

| Appearance | Solid (for related carboxylic acid) | [3] |

| InChI Key | QLFPFHLJPNGEIL-UHFFFAOYSA-N | [2] |

Reactivity and Electronic Effects

The reactivity of the 2-methoxy-4-methylthiazole ring is dictated by the interplay of its substituents. The methyl group at the 4-position (-CH₃) is a weak electron-donating group through an inductive effect.[4] This effect increases the electron density of the thiazole ring, particularly at the C5 position, enhancing its reactivity towards electrophiles.[4]

Conversely, the methoxy group at the 2-position (-OCH₃) has a more complex influence. While it can donate electron density via resonance, its primary role in many reactions is to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amines and other nucleophiles at the C2 position. The halogen at the C2 position is the most readily displaced by nucleophiles.[4]

The most common and synthetically useful reaction for functionalizing this ring is electrophilic aromatic substitution, which preferentially occurs at the C5 position.[4]

Safety and Handling

While specific safety data for 2-methoxy-4-methylthiazole is not extensively detailed, data for related thiazole compounds and precursors should be considered. For instance, 2-chloro-4-methylthiazole, a common precursor, is used in the synthesis of anti-inflammatory and antimicrobial agents.[5] General laboratory safety protocols should be strictly followed.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood. Do not breathe dust, mist, or vapors.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[7] If inhaled, move to fresh air. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.

Synthesis of 2-Methoxy-4-Methylthiazole

The most direct route to 2-methoxy-4-methylthiazole is through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylthiazole, with sodium methoxide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.es [fishersci.es]

Application Notes and Protocols for the Synthesis of Endoparasitic Depsipeptides Using Thiazole Precursors

Introduction: The Therapeutic Potential of Thiazole-Containing Endoparasitic Depsipeptides

Endoparasitic depsipeptides, a class of cyclic peptides characterized by the presence of both amide and ester bonds in their macrocyclic structure, have emerged as a significant source of pharmacologically active compounds.[1] Many of these natural products, isolated from sources such as fungi, bacteria, and marine organisms, exhibit a wide spectrum of biological activities, including potent antiparasitic, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a thiazole moiety into the depsipeptide backbone is a recurring structural motif that often enhances their bioactivity.[2][5][6] Thiazole rings, five-membered aromatic heterocycles containing sulfur and nitrogen, are found in numerous natural products and approved drugs, where they contribute to the molecule's conformational rigidity and ability to interact with biological targets.[7][8][9][10][11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these complex and promising molecules, with a particular focus on the strategic use of thiazole precursors.

The synthesis of thiazole-containing depsipeptides presents unique challenges due to their structural complexity, the presence of multiple chiral centers, and the need for efficient macrocyclization strategies.[13] This guide will detail both solid-phase and solution-phase synthetic approaches, providing step-by-step protocols for key transformations, including the formation of the thiazole ring, peptide coupling, ester bond formation, and macrocyclization.

Strategic Approaches to Synthesis: A Tale of Two Phases

The construction of thiazole-containing depsipeptides can be broadly categorized into two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these approaches often depends on the target molecule's complexity, the desired scale of synthesis, and the availability of starting materials.

Solid-Phase Peptide Synthesis (SPPS): A Powerful Tool for Rapid Assembly

SPPS has become an invaluable technique for the synthesis of peptides and their analogues due to its efficiency, ease of automation, and the simplified purification of intermediates.[13][14] In the context of thiazole-containing depsipeptides, SPPS offers a streamlined approach to assemble the linear precursor on a solid support.[15][16][17]

A key element in the SPPS of these molecules is the use of pre-formed, orthogonally protected thiazole-containing amino acid building blocks.[18] These building blocks can be synthesized separately and then incorporated into the growing peptide chain using standard Fmoc- or Boc-based SPPS protocols.[18]

Experimental Workflow for Solid-Phase Synthesis

Figure 1: General workflow for the solid-phase synthesis of a thiazole-containing depsipeptide.

Solution-Phase Synthesis: Versatility and Scalability

While SPPS offers speed and convenience, solution-phase synthesis provides greater flexibility in terms of reaction conditions and is often more suitable for large-scale production.[19] This approach involves the stepwise coupling of amino acid and hydroxy acid fragments in solution, followed by purification of each intermediate.

A convergent strategy is often employed, where smaller peptide and depsipeptide fragments are synthesized and then coupled to form the linear precursor.[20] This approach can improve overall yields and simplify the purification of complex intermediates.

Key Synthetic Transformations: Building the Blocks

Formation of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring.[10][21] This reaction involves the condensation of an α-haloketone with a thioamide.[21][22] Variations of this method have been developed to accommodate a wide range of substrates and to allow for the synthesis of enantiomerically pure thiazole-containing amino acids.[16]

Protocol 1: Hantzsch Thiazole Synthesis for a Protected Thiazole Amino Acid

-

Thioamide Formation: Dissolve the corresponding N-protected amino acid amide in a suitable solvent (e.g., dry THF). Add Lawesson's reagent (0.55 equivalents) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Quench the reaction with saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Purify the thioamide by flash column chromatography.

-

Cyclization: Dissolve the purified thioamide in a suitable solvent (e.g., acetone or ethanol). Add the desired α-haloketone (e.g., 3-bromo-2-oxopropionic acid ethyl ester) and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the resulting thiazole derivative by flash column chromatography.

| Step | Key Reagents | Typical Conditions | Yield (%) |

| Thioamide Formation | N-protected amino acid amide, Lawesson's reagent | Dry THF, room temperature, 2-4 h | 70-90 |

| Cyclization | Thioamide, α-haloketone | Acetone or ethanol, reflux, 4-8 h | 60-80 |

Table 1: Representative conditions and yields for the Hantzsch thiazole synthesis.

Peptide Coupling and Ester Bond Formation

The formation of amide and ester bonds is central to the synthesis of depsipeptides. A variety of coupling reagents are available to facilitate these reactions while minimizing side reactions such as epimerization.[23]

Common Coupling Reagents:

-

For Amide Bonds: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

For Ester Bonds: DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP, Yamaguchi esterification.[1]

Protocol 2: On-Resin Ester Bond Formation (Depsi-bond)

-

Swell the resin-bound peptide in a suitable solvent (e.g., DCM).

-

In a separate flask, dissolve the N-protected hydroxy acid (3 equivalents) and a coupling agent such as DCC (3 equivalents) and DMAP (0.1 equivalents) in DCM.

-

Add the activated hydroxy acid solution to the resin and shake at room temperature for 4-6 hours.

-

Wash the resin thoroughly with DCM, DMF, and methanol, and then dry under vacuum.

Macrocyclization: The Ring-Closing Step

The final and often most challenging step in the synthesis of cyclic depsipeptides is the macrocyclization of the linear precursor.[13][24] This intramolecular reaction is typically performed under high-dilution conditions to favor the formation of the monomeric cyclic product over intermolecular oligomerization.[14][23] The choice of the cyclization site (macrolactamization vs. macrolactonization) is a critical strategic decision.[13][14]

Protocol 3: Solution-Phase Macrolactamization

-

Cleave the linear depsipeptide from the solid support using a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a final concentration of approximately 0.1-1 mM.

-

Add a coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIEA, 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Once the cyclization is complete, remove the solvent under reduced pressure and purify the cyclic depsipeptide by preparative RP-HPLC.

Characterization and Quality Control

The identity and purity of the synthesized thiazole-containing depsipeptides should be rigorously confirmed using a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the final product and key intermediates.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized molecule.

Conclusion and Future Perspectives

The synthesis of endoparasitic depsipeptides containing thiazole precursors is a complex but rewarding endeavor. The strategies and protocols outlined in this application note provide a solid foundation for researchers to access these biologically important molecules. The continued development of novel synthetic methodologies, including more efficient thiazole formation reactions and improved macrocyclization techniques, will undoubtedly accelerate the discovery and development of new therapeutic agents based on these fascinating natural product scaffolds.[22][25] The biocompatible synthesis of macrocyclic thiazole peptides is an emerging area with significant potential.[26][27]

References

-

Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC. Available at: [Link]

-

Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds - ResearchGate. Available at: [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. Available at: [Link]

-

Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis | ACS Combinatorial Science. Available at: [Link]

-

Review of the synthesis and biological activity of thiazoles. Available at: [Link]

-

Thiazoles in Peptides and Peptidomimetics - UQ eSpace - The University of Queensland. Available at: [Link]

-

Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Publishing. Available at: [Link]

-

Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01229H. Available at: [Link]

-

Approaches for peptide and protein cyclisation - PMC. Available at: [Link]

-

Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic. Available at: [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. Available at: [Link]

-

The cyclization of peptides and depsipeptides - PubMed. Available at: [Link]

-

Depsipeptide natural products synthesised in our group using acid chloride mediated peptide couplings in flow[22] - ResearchGate. Available at: [Link]

-

Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. Available at: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]

-

Thiazole - Wikipedia. Available at: [Link]

-

Thiazole formation through a modified Gewald reaction - PMC - NIH. Available at: [Link]

-

Depsipeptide Synthesis | Springer Nature Experiments. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

-

synthesis of thiazoles - YouTube. Available at: [Link]

-

Scalable Synthesis of Thiazole Peptide Macrocycles - Thieme Chemistry. Available at: [Link]

-

Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. Available at: [Link]

-

Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides - ACS Publications. Available at: [Link]

-

Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor | Organic Letters - ACS Publications. Available at: [Link]

-

The Synthesis of Novel Thiazole Containing Cyclic Peptides via Cyclooligomerisation Reactions | Semantic Scholar. Available at: [Link]

-

Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)‐Diastereoisomer - PMC. Available at: [Link]

-

Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination - Chemical Communications (RSC Publishing). Available at: [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - ResearchGate. Available at: [Link]

-

Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC - NIH. Available at: [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - OUCI. Available at: [Link]

-

Peptide synthesis - Wikipedia. Available at: [Link]

-

Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PubMed. Available at: [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

-

Macrolactonization of Peptide Thioesters Catalyzed by Imidazole and Its Application in the Synthesis of Kahalalide B and Analogues - PMC - NIH. Available at: [Link]

-

Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Available at: [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available at: [Link]

-

Thiazole Ring—A Biologically Active Scaffold - PMC. Available at: [Link]

-

Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines - PMC. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

-

Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed. Available at: [Link]

Sources

- 1. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The cyclization of peptides and depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Scalable Synthesis of Thiazole Peptide Macrocycles - Thieme Chemistry – Georg Thieme Verlag KG [thieme.de]

- 26. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lithiation Reactions of 1,3-Thiazoles

Welcome to the technical support center for the functionalization of 1,3-thiazoles via lithiation. This guide is designed for researchers, medicinal chemists, and process scientists who leverage the unique chemical architecture of the thiazole ring in their synthetic endeavors. The lithiation of 1,3-thiazoles is a powerful, yet nuanced, transformation for creating carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals and biologically active compounds.[1][2]

This document moves beyond standard protocols to address the common and often complex challenges encountered in the lab. Here, we provide field-proven insights and solutions in a direct question-and-answer format, grounded in established chemical principles and authoritative literature.

Core Principles: The Chemistry of Thiazole Lithiation

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational principles governing the reactivity of the 1,3-thiazole ring with organolithium reagents.

The aromaticity of the thiazole ring results in varying proton acidity at its three carbon positions (C2, C4, and C5).[3] Computational and experimental data consistently show that the C2 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion.[3][4] Consequently, deprotonation with strong bases, such as organolithium reagents, typically occurs at this position.[3][4] The C5 proton is the next most acidic, and its deprotonation can be favored under specific conditions, often dictated by steric hindrance or the presence of directing groups. The C4 proton is the least acidic and is rarely deprotonated directly.

Two primary strategies are employed for generating lithiated thiazoles:

-

Direct Deprotonation (Hydrogen-Lithium Exchange): This is an acid-base reaction where a strong organolithium base removes a proton from the thiazole ring.[5]

-

Halogen-Lithium Exchange: This method involves the rapid exchange of a halogen atom (typically bromine or iodine) on the thiazole ring with lithium from an organolithium reagent. This reaction is often faster than direct deprotonation, especially at very low temperatures, and is an excellent way to generate lithiated species that are inaccessible through direct deprotonation.[6][7]

Success in these reactions hinges on meticulous control of reaction parameters, particularly the choice of base, solvent, temperature, and the rigorous exclusion of atmospheric moisture and oxygen.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Low Conversion & Reaction Failure

Question 1: My reaction is complete, but NMR analysis shows only my starting material. What are the most likely causes?

This is one of the most common issues in organolithium chemistry and almost always points to a problem with reaction setup or reagent quality.

Answer:

Several factors can lead to a complete failure of the lithiation step. A systematic diagnosis is the best approach.

-

Inactive Organolithium Reagent: Organolithium reagents like n-BuLi degrade over time, especially with improper storage or frequent use from the same bottle. The concentration of the active reagent can drop significantly.

-

Solution: Always titrate your organolithium reagent before use. A fresh titration provides the accurate molarity needed for precise stoichiometry. If the reagent is old or has been exposed to air, it is best to use a new, sealed bottle.[8]

-

-

Presence of Moisture or Protic Impurities: Organolithium reagents are extremely potent bases and will react instantly with any available proton source that is more acidic than the target C-H bond. This includes water in the solvent or on the glassware, or even acidic functional groups on your substrate.[9]

-

Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous, preferably distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or taken from a commercial solvent purification system.[8]

-

-

Incorrect Temperature: While many lithiations are run at -78 °C (dry ice/acetone bath), this is not always the optimal temperature.

-

Solution: For a simple C2-lithiation of unsubstituted thiazole with n-BuLi, -78 °C is generally effective. However, if the reaction is sluggish, allowing it to warm slightly (e.g., to -40 °C) for a short period might facilitate deprotonation. Conversely, for highly reactive substrates or when using stronger bases like t-BuLi, maintaining a very low temperature is critical to prevent side reactions.[8][10]

-

-

Insufficient Reaction Time: Deprotonation is not always instantaneous.

-

Solution: After adding the organolithium reagent, allow the reaction to stir for an adequate period (typically 30-60 minutes at the reaction temperature) to ensure complete formation of the lithiated intermediate before adding the electrophile.

-

dot

Caption: Troubleshooting workflow for low conversion in thiazole lithiation.

Question 2: I am attempting a halogen-lithium exchange on 2-bromothiazole with n-BuLi, but I am getting low yields and competing C5-deprotonation. What's wrong?

Answer:

This is a classic problem of competing reaction rates. While halogen-lithium exchange is very fast, it is not infinitely faster than deprotonation, especially with a base as strong as n-BuLi.

-

Choice of Organolithium Reagent: For halogen-lithium exchange, tert-butyllithium (t-BuLi) is often superior to n-BuLi. The exchange with t-BuLi is exceptionally rapid, even at temperatures as low as -100 °C, which significantly outcompetes the rate of proton abstraction.[7] It's important to use two equivalents of t-BuLi; the first performs the exchange, and the second reacts with the generated tert-butyl bromide to prevent it from interfering with the reaction.[7]

-

Temperature Control: Halogen-lithium exchanges must be performed at very low temperatures (typically -78 °C to -100 °C) to suppress the competing deprotonation pathway.[6]

-

Solvent Effects: The reaction is typically fastest in non-polar solvents like diethyl ether or a mixture of THF and alkanes.[7] Pure THF can sometimes promote deprotonation.

Category 2: Regioselectivity Control

Question 3: How do substituents on the thiazole ring affect the site of lithiation? I have a 2,4-dimethylthiazole and want to functionalize the 5-position.

Answer:

Substituents have a profound directing effect on lithiation, governed by both electronic and steric factors.

-

Directing Groups: Groups like carboxylic acids or amides can direct lithiation to an adjacent position. For example, deprotonation of 2,4-dimethylthiazole-5-carboxylic acid with BuLi or LDA occurs specifically at the 2-methyl group (a "lateral lithiation"), not on the ring itself, because the initial carboxylate anion directs the base.[11][12]

-

Steric Hindrance: A bulky group at the C2 position will sterically hinder deprotonation at that site. In such cases, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can often be used to selectively deprotonate the C5 position.[13] For your 2,4-dimethylthiazole, direct deprotonation will likely occur at the C5 position, as it is the most acidic remaining ring proton and is not sterically blocked.

-

Lateral Lithiation: As mentioned, methyl groups on the thiazole ring can be deprotonated themselves, a process called lateral lithiation. This is especially common for a 2-methyl group when a stronger base is used.[14][15]

| Substituent Pattern | Base/Conditions | Primary Site of Lithiation | Comments |

| Unsubstituted Thiazole | n-BuLi, -78 °C, THF | C2 | The most acidic proton is removed.[3][4] |

| 2-Substituted Thiazole | LDA, -78 °C, THF | C5 | C2 is blocked; LDA is used to avoid nucleophilic addition.[13] |

| 2-Bromothiazole | t-BuLi (2 eq.), -78 °C | C2 | Halogen-lithium exchange is faster than C5 deprotonation.[7] |

| 2,4-Dimethylthiazole-5-COOH | BuLi or LDA (2+ eq.) | 2-Methyl (Lateral) | The carboxylate directs the base to the adjacent methyl group.[11] |

dot

Caption: Decision pathways for achieving regioselective thiazole lithiation.

Category 3: Side Reactions & Decomposition

Question 4: My reaction mixture turns dark brown or black upon warming, and I get a complex mixture of products. What is causing this decomposition?

Answer:

A dark, intractable mixture is a clear sign of decomposition. The lithiated thiazole intermediate or the organolithium reagent itself can be unstable at higher temperatures.

-

Reaction with Solvent: This is a critical and often overlooked issue. n-Butyllithium reacts with tetrahydrofuran (THF), the most common solvent for these reactions. This reaction is slow at -78 °C but becomes significant above -20 °C. The reaction involves deprotonation of THF, leading to a ring-opening cascade that generates ethylene and lithium enolates, destroying your lithiated intermediate and reagent.

-

Solution: Strictly maintain the reaction temperature below -20 °C. When the reaction is complete, quench it at low temperature before allowing it to warm to room temperature.[8]

-

-

Instability of the Lithiated Intermediate: Some substituted lithiated thiazoles are inherently unstable and can undergo ring-opening or elimination reactions, even at low temperatures. This is particularly true for thiazoles with electron-withdrawing groups that may destabilize the lithiated species.

-

Solution: If you suspect the intermediate is unstable, trap it with the electrophile as quickly as possible after formation. In some cases, transmetalation to a more stable organometallic species (e.g., with ZnCl₂ or CuCN) at low temperature before quenching can improve outcomes.

-

Question 5: I observe a significant byproduct corresponding to the addition of a butyl group to my thiazole. How can I prevent this?

Answer:

This side reaction is the result of the organolithium reagent acting as a nucleophile rather than a base.

-

Base Selection: n-Butyllithium has significant nucleophilic character. This can be suppressed by using a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is an excellent choice as it is a strong base but its bulkiness prevents it from acting as a nucleophile.[16]

-

Temperature: Nucleophilic addition is more competitive at higher temperatures. Maintaining strict low-temperature control (-78 °C or below) will favor the kinetically faster deprotonation over nucleophilic addition.

Validated Experimental Protocols

Safety First: Organolithium reagents such as n-BuLi and t-BuLi are pyrophoric and react violently with water and air. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques. Always wear personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: General Procedure for C2-Lithiation and Quenching of 1,3-Thiazole

-

Glassware Preparation: A 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is oven-dried overnight and assembled hot, then allowed to cool to room temperature under a stream of dry nitrogen.

-

Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF, ~0.2 M relative to the substrate) via cannula or syringe. The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: 1,3-Thiazole (1.0 eq.) is added dropwise via syringe to the cold THF.

-

Lithiation: Freshly titrated n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: The resulting pale-yellow solution is stirred at -78 °C for 45 minutes to ensure complete formation of 2-lithiothiazole.

-

Electrophilic Quench: The chosen electrophile (1.1 eq., e.g., benzaldehyde or trimethylsilyl chloride) is added dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quench: The reaction is stirred at -78 °C for 1-2 hours, then slowly allowed to warm to 0 °C before being quenched by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: The mixture is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product for purification.

Protocol 2: General Procedure for Halogen-Lithium Exchange of 2-Bromothiazole

-

Glassware and Setup: Follow steps 1 and 2 from Protocol 1, using anhydrous diethyl ether or a 2:1 mixture of hexanes:THF as the solvent.

-

Substrate Addition: 2-Bromothiazole (1.0 eq.) is added to the cold solvent at -78 °C.

-

Lithiation: tert-Butyllithium (2.1 eq., typically 1.7 M in pentane) is added very slowly dropwise, ensuring the internal temperature is strictly maintained at or below -75 °C. A color change is often observed.

-

Stirring: The mixture is stirred for 20-30 minutes at -78 °C. The shorter time is due to the high speed of the exchange reaction.

-

Electrophilic Quench & Workup: Follow steps 6-8 from Protocol 1.

References

-

Thiazole - Wikipedia . Provides a good overview of the structure, aromaticity, and reactivity of the thiazole ring, including its deprotonation at the C2 position. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline . Discusses the electronic properties of the thiazole ring, noting the high electron deficiency at the C2 position, making it susceptible to deprotonation by organolithium compounds. [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate . This paper demonstrates the use of LDA for selective lithiation at the C5 position of a substituted thiazole. [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . This article discusses various lithiation reactions on five-membered heterocycles, including lateral lithiation of methyl groups and ring cleavage side reactions. [Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing . A key paper detailing how substituents like carboxylic acids and amides direct the regioselectivity of deprotonation in dimethylthiazole systems. [Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - Sci-Hub . Provides access to the full text of the aforementioned paper by Cornwall, Dell, and Knight. [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate . Provides further examples and discussion on the complexities of lithiating substituted five-membered heterocycles. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC . Discusses strategies for halogen-metal exchange, highlighting the need for cryogenic conditions to minimize side reactions. [Link]

-

Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate . General resource showing the importance of optimizing reaction conditions for heterocyclic chemistry. [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . A foundational paper by R.G. Micetich describing the different pathways of lithiation reactions on various heterocycles. [Link]

-

synthesis of thiazoles - YouTube . Provides a basic overview of thiazole synthesis, useful for understanding the core structure. [Link]

-

Optimization of Organolithium Reactions . A review discussing various parameters for optimizing organolithium reactions, including temperature and order of addition. [Link]

-

Lithiations Not Working : r/Chempros - Reddit . A practical discussion forum where chemists troubleshoot common lithiation failures, emphasizing reagent titration and solvent dryness. [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions . A presentation slide deck outlining the mechanisms of lithium-halogen exchange, including the formation of "ate" complexes. [Link]

-

lithium halogen exchange #1 revised . A document providing examples and mechanistic details of lithium-halogen exchange, noting the stereospecificity and the common use of t-BuLi. [Link]

-

Lithiation and substitution of compounds of type 1 reported by Schlosser. 7,8 - ResearchGate . Discusses the complexities and various possible sites of lithiation in substituted aromatic compounds. [Link]

-

Lithiation and Organolithium Reactions - Mettler Toledo . An overview of lithiation as an acid-base reaction for synthesizing functionalized organolithium reagents. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC . A detailed protocol emphasizing the pyrophoric nature of organolithium reagents and the need for safe handling practices. [Link]

-

Reactions between lithiated 1,3-dithiane oxides and trialkylboranes . A research article that provides examples of experimental procedures for lithiation using n-BuLi at -78 °C. [Link]

-

Why do I keep seeing starting material after finishing a lithiation? : r/chemistry - Reddit . A discussion on troubleshooting incomplete lithiation reactions, suggesting quenching with D₂O to diagnose the problem. [Link]

-

The Deprotonation of Thiazole and Related Bases1 | Journal of the American Chemical Society - ACS Publications . Foundational research on the deprotonation of thiazole. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture . Provides modern synthetic contexts and characterization data for thiazole-containing structures. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . Reviews the importance of the thiazole ring in medicinal chemistry. [Link]

-

Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction . Discusses modern methods for thiazole synthesis and functionalization. [Link]

-

Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions - ResearchGate . Although focused on triazoles, this paper highlights general challenges with lithiating electron-deficient heterocycles, such as intermediate instability. [Link]

-

(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate . A review on the synthesis of 1,3-thiazole derivatives and their importance in medicinal chemistry. [Link]

-

Organolithium reagent - Wikipedia . Provides a comprehensive overview of organolithium reagents, including their use as bases (metalation) and the varying reactivity of different reagents (n-BuLi, LDA, etc.). [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. mt.com [mt.com]

- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

- 11. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Sci-Hub: are you are robot? [sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chlorothiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for optimizing nucleophilic substitution reactions on 2-chlorothiazoles, a critical transformation in medicinal chemistry. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and enhance your synthetic strategies.

Fundamental Principles: The SNAr Mechanism in Thiazoles

Nucleophilic aromatic substitution (SNAr) on a 2-chlorothiazole is fundamentally different from SN1 and SN2 reactions.[1] The reaction proceeds via an addition-elimination mechanism .[2][3]

-

Nucleophilic Attack: The reaction begins with the nucleophile attacking the electron-deficient carbon atom at the C2 position of the thiazole ring. This carbon is rendered electrophilic by the inductive effect of the chlorine atom and the nitrogen and sulfur heteroatoms. This initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

-

Stabilization: The negative charge of the Meisenheimer complex is resonance-stabilized by the electron-withdrawing nature of the thiazole ring itself.[4][5] The heteroatoms play a crucial role in delocalizing this charge, making the intermediate more stable than in analogous benzene systems.

-

Elimination: In the final step, the aromaticity of the thiazole ring is restored by the elimination of the chloride leaving group.[5]

This two-step mechanism is crucial to understanding why certain conditions favor the reaction and others lead to failure. The rate-determining step is typically the initial nucleophilic attack, so any factor that stabilizes the Meisenheimer complex will accelerate the reaction.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding, or the conversion of the 2-chlorothiazole starting material is very low. What are the likely causes?

A1: Low or no conversion is a common issue that can often be traced back to several key factors:

-

Insufficiently Activated Nucleophile: Many nucleophiles, particularly amines and alcohols, require deprotonation to become potent enough to attack the electron-deficient thiazole ring. A weak base or an incorrect stoichiometry of the base will result in a low concentration of the active nucleophile.

-

Solution: Switch to a stronger base. For amine nucleophiles, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are often effective. For alcohol nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required. Ensure you are using at least one equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) can be beneficial.

-

-

Poor Solvent Choice: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

-

Solution: Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are excellent choices.[7] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[6] DMSO is particularly effective at accelerating SNAr reactions.[8][9]

-

-

Low Reaction Temperature: The initial nucleophilic attack has an activation energy barrier that must be overcome. Room temperature may be insufficient for less reactive nucleophiles or substrates.

-

Solution: Increase the reaction temperature. Many SNAr reactions on 2-chlorothiazoles require heating, often in the range of 80-150 °C. If thermal heating is leading to decomposition, consider using microwave irradiation, which can significantly reduce reaction times and often improve yields.[10][11][12][13][14]

-

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side reactions can plague SNAr chemistry. Here are some common culprits and their solutions:

-

Hydrolysis of 2-chlorothiazole: If your reaction conditions are aqueous or if you are using a hydroxide base, you may form the corresponding 2-hydroxythiazole. This is especially problematic at high temperatures.

-

Solution: Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. If a base is needed, opt for non-hydroxide bases like K₂CO₃ or NaH. If your nucleophile is a salt, ensure it is thoroughly dried before use.

-

-

Reaction at other positions: While the C2 position is the most electrophilic, reaction at C4 or C5 can occur, particularly if these positions are activated by electron-withdrawing groups.

-

Solution: This is less common for 2-chlorothiazoles but can be influenced by the nucleophile and conditions. Milder conditions (lower temperature, weaker base) can sometimes improve regioselectivity. If this is a persistent issue, you may need to reconsider your synthetic strategy, perhaps by introducing blocking groups.

-

-

Dimerization or polymerization of the starting material or product: This can occur with highly reactive species or under harsh conditions.

-

Solution: Use a higher dilution of your reactants. Slowly adding one reagent to the other (e.g., adding the nucleophile dropwise to the heated solution of the 2-chlorothiazole) can help to minimize the formation of dimers.

-

Q3: My nucleophile seems to be decomposing under the reaction conditions. What should I do?

A3: Some nucleophiles are sensitive to heat or strong bases.

-

Thermally Labile Nucleophiles: If your nucleophile cannot tolerate high temperatures, you may be limited in how much you can heat the reaction.

-

Solution 1: Consider a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination.[15][16] These reactions often proceed under milder conditions than traditional SNAr.

-

Solution 2: Use a more activated electrophile if possible. For example, a 2-bromothiazole or a 2-chlorothiazole with an additional electron-withdrawing group on the ring will be more reactive and may not require as high a temperature.

-

-

Base-Sensitive Nucleophiles: Some nucleophiles may have functional groups that are not compatible with strong bases.

-

Solution: Use a milder base, such as an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although these are generally less effective for activating the nucleophile. Alternatively, if your nucleophile is an amine, you may be able to run the reaction neat with an excess of the amine acting as both the nucleophile and the base.

-

Frequently Asked Questions (FAQs)

Q1: Which is a better leaving group on a thiazole ring for SNAr, fluorine or chlorine?

A1: This is a classic question with a nuanced answer. In SNAr, the C-X bond cleavage is not the rate-determining step.[4] Therefore, the strength of the C-X bond is less important than the ability of the halogen to activate the ring towards nucleophilic attack. Fluorine is the most electronegative halogen, so it has the strongest electron-withdrawing inductive effect. This makes the carbon it is attached to more electrophilic and accelerates the initial (rate-determining) nucleophilic attack. Therefore, in SNAr, the reactivity order is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions.[2]

Q2: Can I use a palladium catalyst for the amination of 2-chlorothiazoles?

A2: Yes, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds with 2-chlorothiazoles, especially for challenging substrates or nucleophiles.[15] This method can be particularly useful when SNAr fails or requires excessively harsh conditions. However, it's important to note that 2-aminoazoles have historically been problematic substrates for Pd-catalyzed N-arylation, often requiring high catalyst loadings.[15]

Q3: How do substituents on the thiazole ring affect the reaction rate?

A3: Electron-withdrawing groups (EWGs) on the thiazole ring will increase the rate of reaction. EWGs, such as nitro (-NO₂) or cyano (-CN) groups, help to further delocalize the negative charge of the Meisenheimer intermediate, thus stabilizing it and lowering the activation energy of the reaction.[4][5] Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, will decrease the rate of reaction by destabilizing the negatively charged intermediate.

| Parameter | Recommendation | Rationale |

| Solvent | Polar Aprotic (DMSO, DMF, NMP) | Solvates the cation, leaving a more reactive "naked" nucleophile.[6] |

| Base (for N-H/O-H nucleophiles) | Strong, non-nucleophilic (NaH, K₂CO₃, Cs₂CO₃) | Effectively deprotonates the nucleophile without competing in the substitution. |

| Temperature | 80 - 150 °C or Microwave | Provides sufficient energy to overcome the activation barrier of nucleophilic attack. |

| Leaving Group Reactivity | F > Cl > Br > I | Based on the inductive effect activating the ring, not C-X bond strength.[2] |

| Ring Substituents | Electron-Withdrawing Groups | Stabilize the Meisenheimer intermediate, accelerating the reaction.[4][5] |

Experimental Protocol: General Procedure for Nucleophilic Substitution of a 2-Chlorothiazole with an Amine

This is a general guideline and may require optimization for your specific substrates.

Materials:

-

2-Chlorothiazole derivative (1.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), finely ground and dried (1.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the 2-chlorothiazole derivative (1.0 equiv), the amine nucleophile (1.1 equiv), and potassium carbonate (1.5 equiv).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-chlorothiazole.

-

Stir the reaction mixture and heat to 100 °C (oil bath temperature).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF FLUORO, CHLORO, 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES FOR THEIR ANTIMICROBIAL AND ANTITUBERCULAR ACTIVITIES. [Link]

-

PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

-

ResearchGate. (2010, December). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF SOME FLUORO, CHLORO 2-N (SUBSTITUTED SCHIFF'S BASES) AMINO BENZOTHIAZOLES DERIVATIVES FOR THEIR ANTIINFLAMMATORY ACTIVITY. [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

-

Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]

-

PMC. (2023, June 8). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. [Link]

-

Pen & Prosperity. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

-

Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

PubMed. (2013, November 15). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. [Link]

-

Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. [Link]

-

ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

-

RSC Publishing. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

PMC. (2012, March 6). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. [Link]

-

Organic Chemistry Portal. (2024). Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. [Link]

-

Journal of University of Shanghai for Science and Technology. (2022, November). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

-

PubMed. (2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]

- 14. jusst.org [jusst.org]

- 15. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]